molecular formula C13H24 B1583326 1-Tridecyne CAS No. 26186-02-7

1-Tridecyne

Cat. No.: B1583326
CAS No.: 26186-02-7
M. Wt: 180.33 g/mol
InChI Key: GZEDKDBFUBPZNG-UHFFFAOYSA-N
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Description

1-Tridecyne is an organic compound with the molecular formula C₁₃H₂₄ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known as tridec-1-yne and has a molecular weight of 180.3297 g/mol .

Scientific Research Applications

1-Tridecyne finds applications in various fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tridecyne can be synthesized through various methods. One common approach involves the coupling reaction between terminal alkynes and bromoalkanoic acids. This method allows the formation of very-long-chain fatty acids and alkenes, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed reactions. These reactions are efficient and can produce high yields of the desired compound. The reaction conditions often include the use of solvents such as tetrahydrofuran and temperatures ranging from 50°C to 100°C .

Chemical Reactions Analysis

Types of Reactions: 1-Tridecyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Tridecyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition reactions, making this compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: 1-Tridecyne is unique due to its specific chain length, which makes it suitable for synthesizing very-long-chain fatty acids and alkenes. Its reactivity and versatility in various chemical reactions also set it apart from shorter or longer alkynes .

Properties

IUPAC Name

tridec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h1H,4-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEDKDBFUBPZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067185
Record name 1-Tridecyne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26186-02-7
Record name 1-Tridecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26186-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tridecyne
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tridecyne
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Record name 1-Tridecyne
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Record name Tridec-1-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1-Tridecyne?

A1: this compound is a terminal aliphatic alkyne with the following characteristics:

    Q2: Has this compound been identified in any natural sources?

    A2: Yes, this compound has been identified as a constituent in the essential oil extracted from the roots of Prangos pabularia Lindl. .

    Q3: What are the potential applications of this compound in organic synthesis?

    A3: this compound serves as a valuable building block in organic synthesis. For instance, it is a key starting material in the synthesis of insect sex pheromones like cis, cis, cis-3,6,9-eicosatriene and cis, cis, cis-3,6,9-heneicosatriene . This highlights its utility in producing complex molecules with potential applications in pest control.

    Q4: Can you elaborate on the analytical techniques used to detect and quantify this compound?

    A4: Gas Chromatography-Mass Spectrometry (GC-MS) proves highly effective in identifying and quantifying this compound in complex mixtures . This technique separates the components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.

    Q5: How does the cooking method influence the presence of this compound in beef?

    A5: Interestingly, this compound has been identified as a potential volatile organic compound (VOC) marker for distinguishing beef cooked using the sous-vide method from other cooking techniques like boiling and microwaving . Further research is necessary to understand the underlying mechanisms for the association of this compound with the sous-vide cooking method.

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